molecular formula C13H15BrN2O B2753409 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide CAS No. 1808472-25-4

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide

カタログ番号 B2753409
CAS番号: 1808472-25-4
分子量: 295.18
InChIキー: BLZRSWYQEUSMKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide, also known as BRD-7929, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.

作用機序

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide binds to the bromodomain of BRD4, preventing it from interacting with its target genes. This leads to the inhibition of BRD4-mediated gene transcription, which ultimately results in the suppression of cellular processes that are dependent on BRD4 activity.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide inhibits the proliferation of cancer cells and suppresses the expression of inflammatory genes. In vivo studies have also demonstrated the efficacy of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in animal models of cancer and inflammation. However, further studies are needed to determine the safety and efficacy of this compound in humans.

実験室実験の利点と制限

One advantage of using 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in lab experiments is its specificity for BRD4. This allows researchers to selectively target the activity of this protein without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize any potential adverse effects.

将来の方向性

The potential therapeutic applications of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide are vast, and there are many future directions for research in this field. Some potential areas of study include:
1. Developing more potent and selective inhibitors of BRD4.
2. Investigating the role of BRD4 in other diseases, such as neurological disorders.
3. Studying the molecular mechanisms of BRD4 inhibition by 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.
4. Developing new drug delivery systems to improve the bioavailability and efficacy of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.
In conclusion, 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is a small molecule inhibitor that has shown promise as a potential therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action and potential adverse effects of this compound. However, the potential applications of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in the field of medicine are vast, and there are many future directions for research in this field.

合成法

The synthesis of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-4-methylphenylacetic acid, which is converted to its corresponding acid chloride. The acid chloride is then reacted with N-(1-cyano-1-methylethyl)amine to form the final product, 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.

科学的研究の応用

2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide has been found to inhibit the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.

特性

IUPAC Name

2-(3-bromo-4-methylphenyl)-N-(2-cyanopropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-9-4-5-10(6-11(9)14)7-12(17)16-13(2,3)8-15/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRSWYQEUSMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC(C)(C)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。